Cas no 475055-12-0 ([(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate)

[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a specialized organic compound featuring a pyridine core functionalized with a methylsulfanyl group at the 2-position and a carboxylate ester at the 3-position. The ester moiety is further modified with a (4-methoxyphenyl)carbamoyl group, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. Its structural complexity offers versatility in derivatization, making it valuable for research in medicinal chemistry and drug development. The presence of both electron-donating (methoxy) and electron-withdrawing (carbamoyl) groups may influence its reactivity, enabling selective transformations. This compound is suited for applications requiring precise molecular design, such as protease inhibitor development or ligand synthesis.
[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate structure
475055-12-0 structure
Product name:[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:475055-12-0
MF:C16H16N2O4S
MW:332.374242782593
CID:6111406
PubChem ID:2572695

[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS002489007
    • [(4-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • 475055-12-0
    • EN300-26595417
    • Z18837773
    • [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • Inchi: 1S/C16H16N2O4S/c1-21-12-7-5-11(6-8-12)18-14(19)10-22-16(20)13-4-3-9-17-15(13)23-2/h3-9H,10H2,1-2H3,(H,18,19)
    • InChI Key: IPOOEAXOBCMEHE-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC(NC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 332.08307817g/mol
  • Monoisotopic Mass: 332.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 103Ų

[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26595417-0.05g
[(4-methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
475055-12-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

[(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate: A Comprehensive Overview

The compound with CAS No. 475055-12-0, known as [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a 4-methoxyphenyl group, a carbamoyl moiety, and a methyl-substituted pyridine ring. The presence of these functional groups makes it a versatile compound with potential applications in drug design and material science.

Recent studies have highlighted the importance of [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate in the development of bioactive compounds. Researchers have explored its ability to interact with various biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic interventions. For instance, investigations into its anti-inflammatory and antioxidant properties have revealed its potential as a lead compound for treating chronic diseases.

The synthesis of this compound involves a series of well-defined organic reactions, including nucleophilic substitutions and condensation reactions. The incorporation of the methylsulfanyl group into the pyridine ring enhances the molecule's stability and bioavailability, which are critical factors in drug development. Moreover, the methoxyphenyl group contributes to the compound's lipophilicity, further enhancing its pharmacokinetic profile.

One of the most intriguing aspects of [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is its ability to modulate cellular signaling pathways. Studies have shown that it can inhibit key enzymes involved in inflammation and oxidative stress, making it a valuable tool in the fight against degenerative diseases. Additionally, its unique structure allows for further functionalization, enabling researchers to explore its potential in targeted drug delivery systems.

In conclusion, [(4-Methoxyphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate represents a significant advancement in the field of medicinal chemistry. With its diverse functional groups and promising biological activities, this compound holds immense potential for future applications in healthcare and beyond.

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